(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-A]pyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a methoxyphenoxy group, and a thiadiazolo[3,2-A]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methoxyphenoxy group through etherification. The thiadiazolo[3,2-A]pyrimidine core is then constructed via cyclization reactions. The final step involves the formation of the imino group and the methylene bridge, which are achieved through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders. Research is ongoing to elucidate its pharmacological properties and optimize its efficacy and safety.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-5-Imino-6-({1-[2-(4-hydroxyphenoxy)ethyl]-1H-indol-3-YL}methyl
Properties
IUPAC Name |
(6Z)-5-imino-6-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-3-6-23-29-31-24(27)21(25(32)28-26(31)35-23)15-17-16-30(22-8-5-4-7-20(17)22)13-14-34-19-11-9-18(33-2)10-12-19/h4-5,7-12,15-16,27H,3,6,13-14H2,1-2H3/b21-15-,27-24? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSFULMQLOFSAC-QGNOBFDASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)OC)C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)OC)/C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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